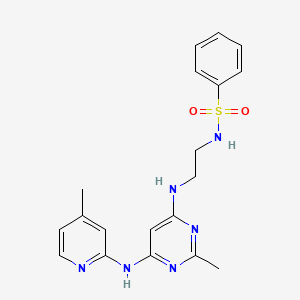

![molecular formula C22H23NO7S2 B3009062 Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941888-53-5](/img/structure/B3009062.png)

Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate" is a sulfur-containing heteroaromatic compound that is part of a broader class of thiophene derivatives. Thiophenes are recognized for their diverse applications in material science and pharmaceuticals, exhibiting a wide range of biological activities and uses in electronics and solar cells .

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-component coupling reactions. For instance, thiophene-2-carboxylate can react with ketones in the presence of samarium diiodide to yield various polysubstituted thiophenes . Another method includes the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate, leading to methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates . These methods demonstrate the versatility and reactivity of thiophene derivatives in forming complex molecules with potential functional properties.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex and is often elucidated using techniques such as single crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry . The crystal structure of related compounds provides insight into the arrangement of atoms and the geometry of the molecule, which is crucial for understanding its reactivity and properties.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including [4+2] cycloadditions, which are useful in synthesizing o-dimethylene thiophene derivatives . They can also participate in reactions with benzyne to form dipolar intermediates and undergo Stevens-like rearrangements, leading to arylated thiophenes . These reactions highlight the reactivity of thiophene derivatives and their potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. Substituted thiophenes have been shown to possess a range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects . Additionally, their electronic properties make them suitable for use in organic electronics, such as thin-film transistors and solar cells . The specific properties of "Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate" would depend on its precise molecular structure and substituents, which could be inferred from related studies on thiophene derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Transformations

The synthesis of thiophene derivatives, including compounds structurally related to Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfonyl]thiophene-2-carboxylate, has been a subject of interest due to their utility in constructing complex molecules. For instance, Stephens, Price, and Sowell (1999) described the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, highlighting methods for functionalizing thiophenes for further chemical transformations Stephens, Price, & Sowell, 1999. Similarly, Reinecke, Del Mazza, and Obeng (2003) explored thiophenes as traps for benzyne, demonstrating the role of thiophene derivatives in generating dipolar intermediates for organic synthesis Reinecke, Del Mazza, & Obeng, 2003.

Material Science Applications

In the field of material science, thiophene-based compounds are utilized for their electronic and photonic properties. The synthesis and proton conductivity of highly sulfonated poly(thiophenylene) by Miyatake, Shouji, Yamamoto, and Tsuchida (1997) exemplify the application of thiophene derivatives in developing polyaromatic electrolytes for fuel cell technologies, showcasing the potential of thiophene-based polymers in energy applications Miyatake, Shouji, Yamamoto, & Tsuchida, 1997.

Exploration of Biological Activities

Thiophene derivatives are also studied for their biological activities, offering insights into their therapeutic potential. Lepailleur et al. (2014) assessed the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies. This study underscores the importance of evaluating the safety profiles of thiophene-based compounds, which is crucial for their development as pharmaceutical agents Lepailleur et al., 2014.

Propiedades

IUPAC Name |

methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO7S2/c1-13-6-8-14(9-7-13)16-12-31-20(22(24)30-5)21(16)32(25,26)23-15-10-17(27-2)19(29-4)18(11-15)28-3/h6-12,23H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTJELIFHPNUHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S)-1-tert-Butoxycarbonyl-3-piperidyl]methylzinc iodide solution](/img/structure/B3008983.png)

![5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride](/img/structure/B3008985.png)

![N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3008987.png)

![8-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3008990.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3008991.png)

![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3008992.png)

![(E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3008996.png)

![(1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3008999.png)

![N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide](/img/structure/B3009001.png)

![Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate](/img/structure/B3009002.png)